molecular formula C15H17BO4 B3060296 2-(2-(Benzyloxy)ethoxy)phenylboronic acid CAS No. 2096341-74-9

2-(2-(Benzyloxy)ethoxy)phenylboronic acid

Cat. No.: B3060296
CAS No.: 2096341-74-9
M. Wt: 272.11
InChI Key: ARGYSVUFLXIPBW-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethoxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a benzyloxyethoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway contributes to the formation of chemically differentiated fragments .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and easy to purify . They are often used in chemical transformations where the valuable boron moiety remains in the product . The increased stability of boronic esters also presents challenges, especially when it comes to removing the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many organic synthesis processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s stability can be affected by air and moisture . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid typically involves the reaction of 2-(2-(benzyloxy)ethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions generally include:

    Solvent: Diethyl ether or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reagents: 2-(2-(benzyloxy)ethoxy)phenylmagnesium bromide, trimethyl borate, water

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Benzyloxy)ethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or triflates in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The benzyloxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, and an aryl halide or triflate.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

2-(2-(Benzyloxy)ethoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-(Benzyloxy)phenylboronic acid
  • 2-Ethoxyphenylboronic acid

Comparison: 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is unique due to its benzyloxyethoxy substituent, which provides additional functionalization possibilities compared to simpler boronic acids like phenylboronic acid. This makes it particularly useful in the synthesis of more complex molecules and materials .

Properties

IUPAC Name

[2-(2-phenylmethoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c17-16(18)14-8-4-5-9-15(14)20-11-10-19-12-13-6-2-1-3-7-13/h1-9,17-18H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGYSVUFLXIPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217915
Record name Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-74-9
Record name Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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